molecular formula C6H3Br2F2N B13093146 2,3-Dibromo-6-(difluoromethyl)pyridine

2,3-Dibromo-6-(difluoromethyl)pyridine

Katalognummer: B13093146
Molekulargewicht: 286.90 g/mol
InChI-Schlüssel: MKCSHEOUFGUSQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dibromo-6-(difluoromethyl)pyridine is a halogenated pyridine derivative with the molecular formula C6H3Br2F2N. This compound is characterized by the presence of two bromine atoms and a difluoromethyl group attached to a pyridine ring. It is used in various chemical and pharmaceutical applications due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-6-(difluoromethyl)pyridine typically involves halogenation reactions. One common method is the bromination of 2,6-difluoropyridine using bromine or bromine-containing reagents under controlled conditions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride (CCl4) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography and recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dibromo-6-(difluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2,3-Dibromo-6-(difluoromethyl)pyridine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,3-Dibromo-6-(difluoromethyl)pyridine involves its interaction with specific molecular targets. The presence of halogen atoms and the difluoromethyl group enhances its reactivity and ability to form stable complexes with various biological molecules. These interactions can modulate biological pathways and exert therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,3-Dibromo-6-(difluoromethyl)pyridine is unique due to the specific positioning of its bromine atoms and the difluoromethyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications .

Eigenschaften

Molekularformel

C6H3Br2F2N

Molekulargewicht

286.90 g/mol

IUPAC-Name

2,3-dibromo-6-(difluoromethyl)pyridine

InChI

InChI=1S/C6H3Br2F2N/c7-3-1-2-4(6(9)10)11-5(3)8/h1-2,6H

InChI-Schlüssel

MKCSHEOUFGUSQN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC(=C1Br)Br)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.